Methyl (2-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Methyl (2-ethoxy-4-formylphenoxy)acetate is a synthetic organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. . This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a phenoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the phenol group by the chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-ethoxy-4-carboxyphenoxyacetic acid.
Reduction: 2-ethoxy-4-hydroxyphenoxyacetic acid.
Substitution: Various alkoxy-substituted phenoxyacetates.
Scientific Research Applications
Methyl (2-ethoxy-4-formylphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of methyl (2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (2-ethoxy-4-formylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and formyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBXVLDFNWLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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